Ácido cis-13-octadecenoico

Descripción general

Descripción

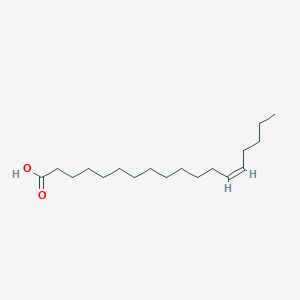

cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .

Aplicaciones Científicas De Investigación

cis-13-Octadecenoic acid has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrogenation of Natural Oils: cis-13-Octadecenoic acid can be synthesized by the partial hydrogenation of natural oils such as soybean oil or sunflower oil.

Chemical Synthesis: Another method involves the chemical synthesis of cis-13-Octadecenoic acid from simpler precursors through a series of reactions, including esterification, hydrolysis, and isomerization.

Industrial Production Methods:

Extraction from Natural Sources: Industrially, cis-13-Octadecenoic acid is often extracted from natural sources such as plant oils.

Biotechnological Methods: Advances in biotechnology have enabled the production of cis-13-Octadecenoic acid using genetically modified microorganisms that can biosynthesize the compound from renewable feedstocks.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-13-Octadecenoic acid can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.

Esterification: cis-13-Octadecenoic acid can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under controlled conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst.

Major Products Formed:

Oxidation Products: Hydroperoxides, aldehydes, and ketones.

Reduction Products: Octadecanoic acid.

Esterification Products: Methyl esters, ethyl esters, and other fatty acid esters.

Mecanismo De Acción

The mechanism of action of cis-13-Octadecenoic acid involves its interaction with various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptors (PPARs): cis-13-Octadecenoic acid can activate PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.

Cell Signaling Pathways: The compound can modulate cell signaling pathways, including those involved in apoptosis and cell proliferation.

Enzyme Inhibition: It can inhibit certain enzymes involved in fatty acid metabolism, thereby affecting cellular lipid levels.

Comparación Con Compuestos Similares

cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:

cis-11-Octadecenoic acid (Vaccenic acid): Both compounds have similar structures but differ in the position of the double bond.

cis-9-Octadecenoic acid (Oleic acid): Oleic acid has the double bond at the 9th carbon atom and is more commonly found in nature.

cis-13-Eicosenoic acid (Paullinic acid): This compound has a longer carbon chain with the double bond at the 13th carbon atom, similar to cis-13-Octadecenoic acid.

Uniqueness: cis-13-Octadecenoic acid is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .

Actividad Biológica

Cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂. It is characterized by a cis double bond at the 13th carbon position of the octadecenoic chain. This compound is found in various natural sources, including bovine milk fat and certain plant oils, and has garnered attention for its potential biological activities.

- Molecular Weight : 282.4614 g/mol

- Structure :

- Type : Monounsaturated fatty acid

- Double Bond Position : C-13

Antioxidant Activity

Research indicates that cis-13-octadecenoic acid exhibits significant antioxidant properties. For instance, studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

Anti-inflammatory Effects

Cis-13-octadecenoic acid has been reported to possess anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

Studies have highlighted the antimicrobial effects of cis-13-octadecenoic acid against a range of pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

Cancer Preventive Potential

Emerging evidence suggests that cis-13-octadecenoic acid may have cancer preventive properties. In vitro studies indicate that it can induce apoptosis in cancer cells, such as colorectal cancer cells (Caco-2), thereby inhibiting tumor growth .

Study 1: Antioxidant and Antimicrobial Activity

A study conducted on extracts containing cis-13-octadecenoic acid demonstrated its efficacy in scavenging DPPH radicals and inhibiting the growth of various bacterial strains. The extract exhibited a significant reduction in bacterial load, showcasing its potential as a natural preservative and therapeutic agent .

Study 2: Anti-inflammatory Effects in Mice

In a controlled experiment, mice treated with cis-13-octadecenoic acid showed reduced levels of pro-inflammatory cytokines compared to the control group. This study supports its application in managing inflammatory conditions .

Data Table: Comparison of Fatty Acids and Their Biological Activities

| Compound Name | Structure Type | Double Bond Position | Notable Characteristics |

|---|---|---|---|

| Oleic Acid | Monounsaturated | C-9 | Widely found in olive oil; anti-inflammatory |

| Linoleic Acid | Polyunsaturated | C-9, C-12 | Essential fatty acid; involved in cell signaling |

| Cis-13-Octadecenoic Acid | Monounsaturated | C-13 | Antioxidant, anti-inflammatory, antimicrobial |

| Trans-13-Octadecenoic Acid | Monounsaturated | C-13 | Different metabolic effects than its cis form |

| Palmitoleic Acid | Monounsaturated | C-9 | Beneficial for heart health |

Propiedades

Número CAS |

13126-39-1 |

|---|---|

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

(E)-octadec-13-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |

Clave InChI |

BDLLSHRIFPDGQB-AATRIKPKSA-N |

SMILES |

CCCCC=CCCCCCCCCCCCC(=O)O |

SMILES isomérico |

CCCC/C=C/CCCCCCCCCCCC(=O)O |

SMILES canónico |

CCCCC=CCCCCCCCCCCCC(=O)O |

melting_point |

26.5 - 27 °C |

Key on ui other cas no. |

693-71-0 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Sinónimos |

13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.